

# An In-depth Technical Guide to the Physical Properties of Methyl 3-Oxocyclohexanecarboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
| Compound Name: | <i>Methyl 3-oxocyclohexanecarboxylate</i> |
| Cat. No.:      | B080407                                   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **methyl 3-oxocyclohexanecarboxylate**, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

## Core Physical and Chemical Properties

**Methyl 3-oxocyclohexanecarboxylate** is a cyclic ketoester with the molecular formula C8H12O3.<sup>[1][2][3]</sup> It presents as a colorless to light yellow liquid.<sup>[4]</sup>

## Summary of Quantitative Data

The following table summarizes the key physical properties of **methyl 3-oxocyclohexanecarboxylate** for easy reference and comparison.

| Property          | Value                                                                                     | Source(s)                                                   |
|-------------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula | C8H12O3                                                                                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 156.18 g/mol                                                                              | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> |
| Boiling Point     | 230.8 ± 33.0 °C at 760 mmHg<br>121-123 °C at 16 Torr                                      | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Density           | 1.1 ± 0.1 g/cm³<br>1.111 ± 0.06 g/cm³ (Predicted)                                         | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Refractive Index  | 1.464                                                                                     | <a href="#">[2]</a>                                         |
| Flash Point       | 94.8 ± 25.4 °C                                                                            | <a href="#">[2]</a>                                         |
| Vapor Pressure    | 0.1 ± 0.5 mmHg at 25°C                                                                    | <a href="#">[2]</a>                                         |
| Appearance        | Colorless to light yellow liquid                                                          | <a href="#">[4]</a>                                         |
| Solubility        | Slightly soluble in water,<br>soluble in organic solvents<br>such as ethanol and acetone. | <a href="#">[6]</a>                                         |
| CAS Number        | 13148-83-9                                                                                | <a href="#">[2]</a> <a href="#">[7]</a>                     |

## Experimental Protocols

While specific experimental documentation for the determination of every physical property of **methyl 3-oxocyclohexanecarboxylate** is not readily available in the public domain, the following are detailed, generalized methodologies for key experiments. These protocols are standard in organic chemistry for the characterization of liquid compounds.

### Determination of Boiling Point

**Principle:** The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

**Methodology (Distillation Method):**

- A small quantity of **methyl 3-oxocyclohexanecarboxylate** is placed in a distillation flask.

- The flask is fitted with a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure an accurate reading of the vapor temperature.
- The flask is gently heated.
- The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
- For pressure-sensitive compounds, vacuum distillation is employed, and the boiling point is reported at a specific pressure (e.g., Torr or mmHg).<sup>[4]</sup>

## Determination of Density

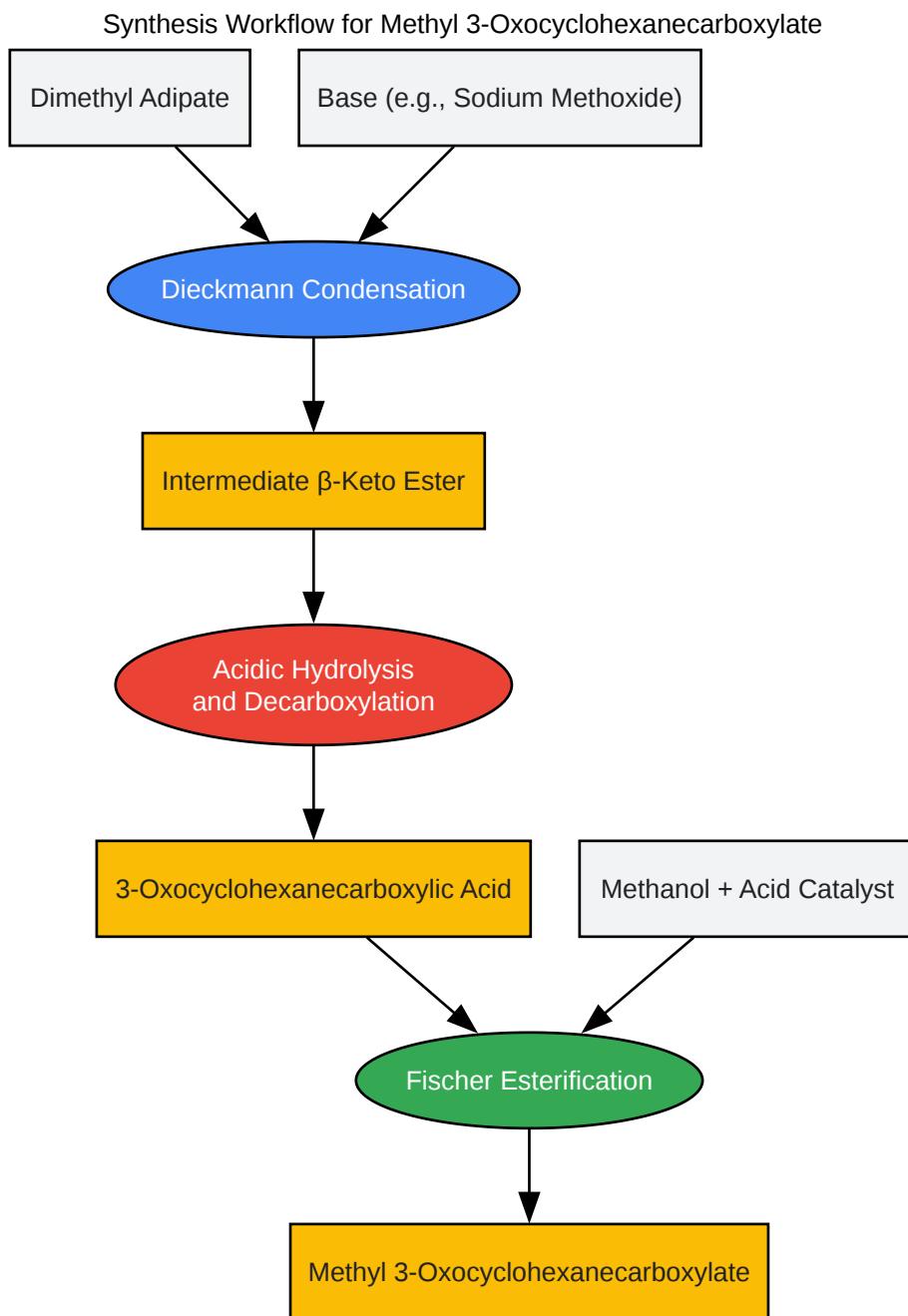
Principle: Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

- A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.
- The pycnometer is filled with **methyl 3-oxocyclohexanecarboxylate**, ensuring no air bubbles are present.
- The filled pycnometer is placed in a thermostat at a specific temperature (e.g., 20°C or 25°C) to allow the liquid to reach thermal equilibrium.
- The excess liquid is removed, and the outside of the pycnometer is carefully dried.
- The filled pycnometer is weighed again.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

## Determination of Refractive Index

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is a measure of how much the path of light is bent, or refracted, when entering a material.

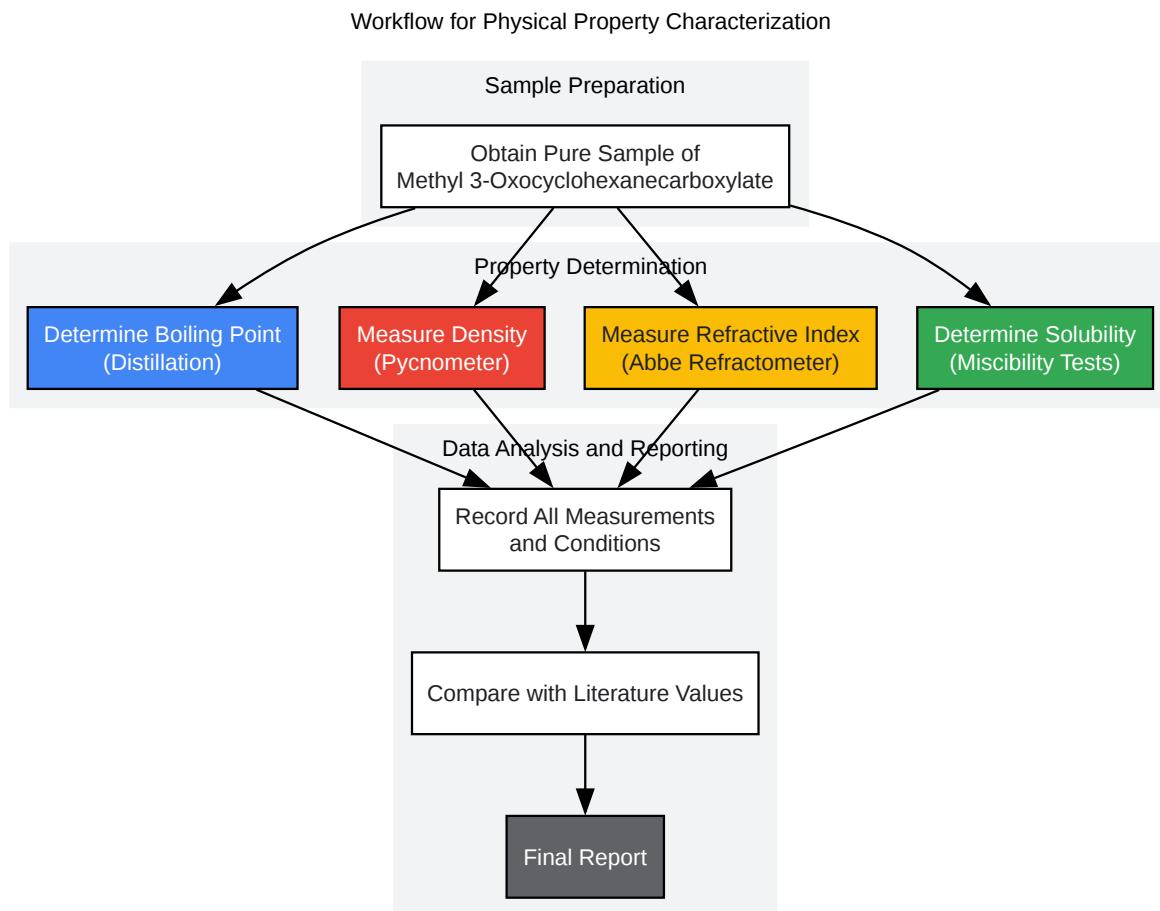

### Methodology (Abbe Refractometer):

- The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
- A few drops of **methyl 3-oxocyclohexanecarboxylate** are placed on the surface of the measuring prism.
- The prisms are closed and locked.
- The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.
- The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

## Visualizations

### Synthesis Pathway

A common method for the synthesis of **methyl 3-oxocyclohexanecarboxylate** involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation, and finally esterification. The following diagram illustrates a simplified logical workflow for its synthesis.




[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **methyl 3-oxocyclohexanecarboxylate**.

## Experimental Workflow for Physical Property Characterization

The following diagram outlines a logical workflow for the characterization of the physical properties of a liquid sample like **methyl 3-oxocyclohexanecarboxylate**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the experimental characterization of physical properties.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-oxocyclohexanecarboxylate | CAS#:13148-83-9 | Chemsric [chemsrc.com]
- 3. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 4. 3-OXO-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | 13148-83-9 [chemicalbook.com]
- 5. methyl (1S)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 29929144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Methyl 3-Oxocyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080407#physical-properties-of-methyl-3-oxocyclohexanecarboxylate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)